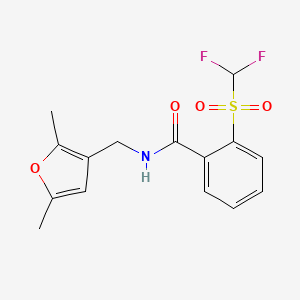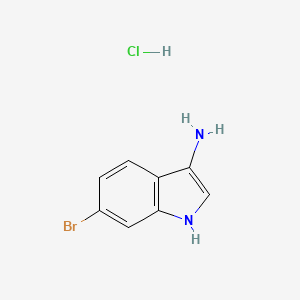
Methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by its unique structure, which includes a sulfanylidene group and a carboxylate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid with an appropriate amide, followed by cyclization and introduction of the sulfanylidene group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under controlled conditions, often in the presence of catalysts or under reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which Methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate exerts its effects involves interaction with specific molecular targets. The quinazoline core can bind to various enzymes and receptors, modulating their activity. The sulfanylidene group may also play a role in enhancing the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: The parent compound, known for its broad spectrum of biological activities.
Quinazolinone: A derivative with a ketone group, exhibiting different pharmacological properties.
Sulfonyl Quinazolines: Compounds with a sulfonyl group, often used in medicinal chemistry for their enhanced activity.
Uniqueness
Methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfanylidene group, in particular, sets it apart from other quinazoline derivatives, potentially offering enhanced reactivity and biological activity.
Propriétés
IUPAC Name |
methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-4-8(2)16-12(17)10-6-5-9(13(18)19-3)7-11(10)15-14(16)20/h5-8H,4H2,1-3H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRBEOJBPSZPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-fluorobenzamide](/img/structure/B3017892.png)
![N-[(2-Chloro-1,3-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B3017897.png)
![N-(4-butylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3017899.png)
![Methyl 2-[(5-cyclopropyl-2-methylpyrazol-3-yl)amino]acetate](/img/structure/B3017902.png)


amine hydrochloride](/img/structure/B3017905.png)
![2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid](/img/structure/B3017906.png)

![2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole](/img/structure/B3017909.png)

![N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B3017913.png)
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017914.png)
